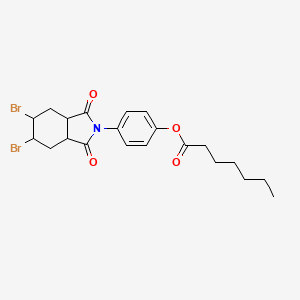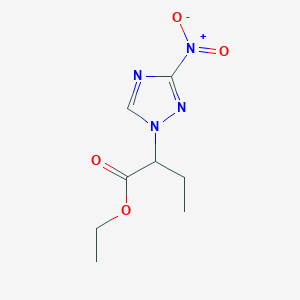
ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is a chemical compound that belongs to the class of organic compounds known as triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a nitro group attached to the triazole ring, which imparts unique chemical properties.
Vorbereitungsmethoden
The synthesis of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate typically involves the reaction of 3-nitro-1H-1,2,4-triazole with ethyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include amino derivatives, substituted triazoles, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of energetic materials.
Wirkmechanismus
The mechanism of action of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The triazole ring can also participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate can be compared with other similar compounds such as:
Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)butanoate: This compound has an amino group instead of a nitro group, which affects its reactivity and biological activity.
Ethyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)butanoate: The presence of a methyl group instead of a nitro group results in different chemical properties and applications.
Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate: This compound has a shorter carbon chain, which influences its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H12N4O4 |
|---|---|
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
ethyl 2-(3-nitro-1,2,4-triazol-1-yl)butanoate |
InChI |
InChI=1S/C8H12N4O4/c1-3-6(7(13)16-4-2)11-5-9-8(10-11)12(14)15/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
HSNUAMQSAUHLQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OCC)N1C=NC(=N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B12462514.png)
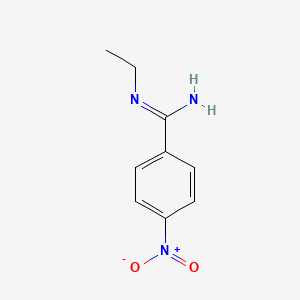
![2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-{2'-oxo-1,3-dihydro-1'H-spiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-6-yl}acetamide hydrochloride](/img/structure/B12462530.png)
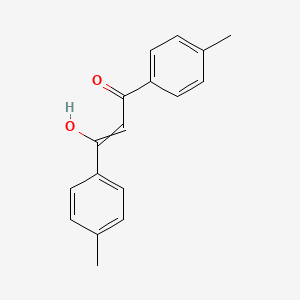
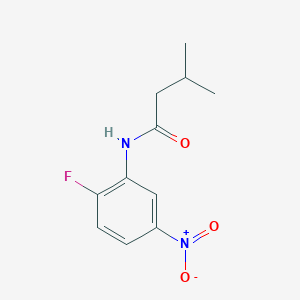
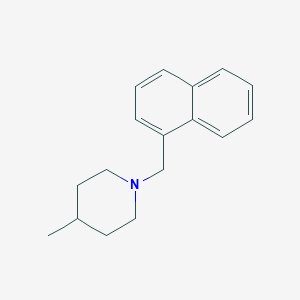
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)glycinamide](/img/structure/B12462553.png)
![N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide](/img/structure/B12462554.png)
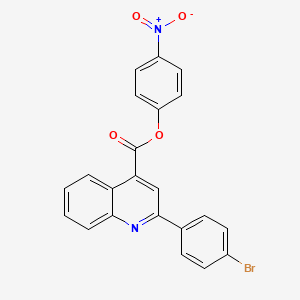
![5-bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B12462583.png)
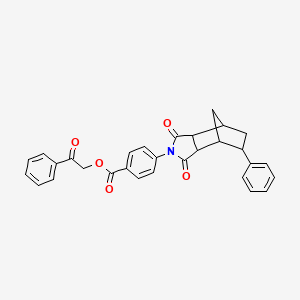
![2-[(Z)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B12462602.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B12462610.png)
